Symphytine

描述

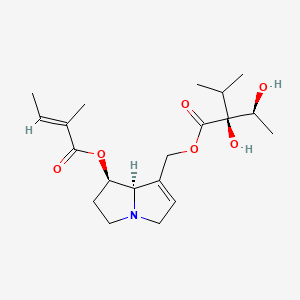

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPTZQHBOWRTF-SMLWLWDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22571-95-5 | |

| Record name | Symphytine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22571-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Symphytine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022571955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SYMPHYTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K8W67TIDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Symphytine Biosynthesis Pathway in Symphytum officinale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of symphytine, a prominent pyrrolizidine alkaloid (PA) found in Symphytum officinale (comfrey). The biosynthesis of PAs is a critical area of study due to their hepatotoxic properties, which carry significant implications for the pharmaceutical and herbal medicine industries. This document details the known enzymatic steps, key intermediates, and regulatory aspects of the this compound pathway. Quantitative data on enzyme kinetics and alkaloid concentrations are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the elucidation of this pathway and the quantification of its products are provided. Visualizations of the biosynthetic pathway and experimental workflows are rendered using the DOT language to facilitate a clear understanding of the complex biological processes involved.

Introduction

Symphytum officinale, commonly known as comfrey, has a long history of use in traditional medicine for its anti-inflammatory and wound-healing properties. However, the presence of pyrrolizidine alkaloids (PAs), such as this compound, has raised significant safety concerns due to their potential for hepatotoxicity. A thorough understanding of the this compound biosynthesis pathway is therefore essential for the development of safer therapeutic applications of comfrey extracts, potentially through genetic modification of the plant or optimization of extraction processes to minimize PA content.

The biosynthesis of this compound, like other PAs, originates from the polyamines putrescine and spermidine. The pathway involves a series of enzymatic reactions that lead to the formation of the characteristic necine base, which is subsequently esterified with a necic acid to form the final alkaloid. This guide will systematically dissect the known and proposed steps of this intricate pathway.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Symphytum officinale is a multi-step process that is localized in the roots and, under specific conditions such as flowering, also in the leaves. The pathway can be broadly divided into the formation of the necine base and its subsequent esterification.

Formation of the Necine Base

The initial and committed step in the biosynthesis of all PAs is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by homospermidine synthase (HSS) .[1] HSS has been identified as the key enzyme initiating the pathway and its activity is a critical control point.[2]

Following the formation of homospermidine, the next crucial step is the oxidative cyclization to form the bicyclic pyrrolizidine backbone. This reaction is catalyzed by homospermidine oxidase (HSO) , a copper-containing amine oxidase.[3][4] In Symphytum officinale, two distinct HSO paralogs have been identified, exhibiting tissue-specific expression: SoCuAO1 in young leaves and SoCuAO5 in the roots.[3]

The product of the HSO-catalyzed reaction is believed to be a pyrrolizidine aldehyde, which is then reduced to form the necine base precursor, trachelanthamidine. The subsequent steps leading to the specific necine base of this compound are less well-characterized and are considered "postulated" based on the identification of downstream intermediates.

Esterification

The final step in this compound biosynthesis is the esterification of the necine base with a necic acid. In the case of this compound, the necic acid is tiglic acid. The enzymes responsible for this esterification, likely acyltransferases, have not yet been fully characterized in Symphytum officinale.

Quantitative Data

The concentration of this compound and other PAs can vary significantly depending on the plant organ, developmental stage, and environmental conditions. The roots of Symphytum officinale generally contain higher concentrations of PAs than the leaves.

Table 1: Quantitative Analysis of Pyrrolizidine Alkaloids in Symphytum officinale

| Plant Part | Pyrrolizidine Alkaloid | Concentration Range | Reference |

| Roots | Total PAs | 1380 - 8320 µg/g | |

| Leaves | Total PAs | 15 - 55 µg/g | |

| Roots | This compound | Major component | |

| Leaves | This compound | Variable |

Table 2: Kinetic Parameters of Homospermidine Oxidase (HSO) from Symphytum officinale

| Enzyme | Substrate | Km (mM) | Vmax (nmol min-1 mg-1 protein) | Reference |

| SoCuAO1 (leaves) | Homospermidine | ~0.25 | ~150 | |

| SoCuAO5 (roots) | Homospermidine | ~0.15 | ~250 |

Note: The kinetic data presented here are estimated from the Michaelis-Menten and Lineweaver-Burk plots published in the cited literature.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of tracer studies, enzyme assays, and analytical chemistry techniques.

Radioactive Tracer Feeding Experiments

This protocol is adapted from methods used to determine the biosynthetic capability of comfrey leaves for PAs.

Objective: To trace the incorporation of a labeled precursor into the pyrrolizidine alkaloid fraction.

Materials:

-

Fresh young leaves of Symphytum officinale

-

[1,4-¹⁴C]Putrescine

-

Scintillation vials

-

Liquid scintillation cocktail

-

Solid-Phase Extraction (SPE) cartridges (e.g., Strata SCX)

-

Methanol

-

0.05 M H₂SO₄

-

Ammonia solution

-

TLC plates (Silica gel G-25)

-

HPLC system with a radioactivity detector

-

GC-MS system

Procedure:

-

Tracer Application: Apply a solution of [1,4-¹⁴C]putrescine to the surface of freshly detached young comfrey leaves.

-

Incubation: Incubate the leaves in a suitable chamber for a defined period (e.g., 24-48 hours) to allow for the metabolism of the tracer.

-

Extraction:

-

Homogenize the leaves in 0.05 M H₂SO₄.

-

Centrifuge the homogenate and collect the supernatant.

-

Adjust the pH of the supernatant to ~9 with ammonia solution.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition an SPE cartridge with methanol followed by water.

-

Load the alkaloid extract onto the cartridge.

-

Wash the cartridge with water and then methanol to remove impurities.

-

Elute the PAs with an appropriate solvent (e.g., methanol containing 1% ammonia).

-

-

Analysis:

-

Radio-TLC: Spot the eluate on a TLC plate and develop the chromatogram. Detect the radioactive spots using a TLC scanner or autoradiography.

-

Radio-HPLC: Inject the eluate into an HPLC system equipped with a radioactivity detector to quantify the incorporation of the label into specific PA peaks.

-

GC-MS: Analyze the purified PA fraction by GC-MS to identify the labeled compounds based on their mass spectra.

-

Homospermidine Oxidase (HSO) Enzyme Assay

This protocol is based on the methods described for the characterization of SoCuAO1 and SoCuAO5.

Objective: To determine the kinetic parameters of HSO activity.

Materials:

-

Purified recombinant HSO (SoCuAO1 or SoCuAO5)

-

Homospermidine substrate

-

Phosphate buffer (pH 7.5)

-

Peroxidase

-

Amplex Red reagent

-

Spectrophotometer or plate reader

Procedure:

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing phosphate buffer, peroxidase, and Amplex Red.

-

Enzyme Addition: Add a known amount of purified HSO to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding varying concentrations of the homospermidine substrate.

-

Measurement: Immediately measure the increase in absorbance at 570 nm over time. The production of H₂O₂ during the oxidation of homospermidine is coupled to the oxidation of Amplex Red by peroxidase, resulting in a fluorescent product.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Alternatively, use a Lineweaver-Burk plot for graphical determination of the kinetic parameters.

-

Conclusion

The biosynthesis of this compound in Symphytum officinale is a complex pathway that is beginning to be unraveled at the molecular level. The identification and characterization of key enzymes such as homospermidine synthase and the tissue-specific homospermidine oxidases represent significant advancements in our understanding. However, the downstream enzymatic steps leading to the final this compound molecule remain an active area of research. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in natural product chemistry, plant biochemistry, and toxicology. Further elucidation of this pathway will be instrumental in developing strategies to mitigate the risks associated with pyrrolizidine alkaloids in medicinal and food products.

References

- 1. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Seeing double: two different homospermidine oxidases are involved in pyrrolizidine alkaloid biosynthesis in different organs of comfrey (Symphytum officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Symphytine in Comfrey: A Technical Guide to its Natural Occurrence, Analysis, and Toxicological Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of symphytine, a representative hepatotoxic pyrrolizidine alkaloid (PA), in various species of the genus Symphytum, commonly known as comfrey. This document details the quantitative distribution of this compound, outlines the methodologies for its extraction and analysis, and explores the molecular mechanisms underlying its toxicity, offering valuable insights for research, drug development, and safety assessment of comfrey-containing products.

Quantitative Occurrence of this compound in Symphytum Species

This compound, along with other PAs, is a secondary metabolite found in comfrey plants, serving as a defense mechanism against herbivores. The concentration of this compound and other PAs can vary significantly depending on the Symphytum species, the plant part, the age of the plant, and growing conditions.[1][2] Roots generally contain higher concentrations of PAs than the aerial parts.[1][3] Young leaves have been found to contain significantly higher levels of these alkaloids compared to mature leaves.[1]

The following table summarizes the quantitative data on the occurrence of this compound and total PAs in different comfrey species and plant parts, compiled from various studies. For comparative purposes, all values have been standardized to micrograms per gram (µg/g) of dry weight.

| Symphytum Species | Plant Part | This compound Concentration (µg/g DW) | Total Pyrrolizidine Alkaloid Concentration (µg/g DW) | Reference(s) |

| Symphytum officinale (Common Comfrey) | Root | Present, but not always the major PA | 1380 - 8320 | |

| Leaf | - | 15 - 55 | ||

| Herbal Tea (from leaves) | Variable, increases with N-oxide reduction | - | ||

| Symphytum asperum (Prickly Comfrey) | Root | Present | - | |

| Symphytum x uplandicum (Russian Comfrey) | Leaf | Present | - | |

| Commercial Comfrey Products | Root | - | up to 400 | |

| Leaf | - | 0.1 - 400 |

Note: "-" indicates that specific quantitative data for this compound was not provided in the cited sources, although its presence was confirmed.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound and other PAs in plant material is crucial for safety assessment and quality control. The following section outlines a typical experimental workflow for the extraction, separation, and quantification of these alkaloids.

Extraction of Pyrrolizidine Alkaloids

Objective: To extract PAs and their N-oxides from dried comfrey material.

Materials:

-

Dried, powdered comfrey root or leaf material

-

Methanol

-

0.1 M Sulfuric acid

-

Zinc dust

-

Ammonia solution

-

Dichloromethane (or other suitable organic solvent)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Extraction: A known weight of the powdered plant material is extracted with methanol, often with the aid of sonication or Soxhlet apparatus to ensure efficiency.

-

Acidification and Reduction: The methanolic extract is acidified with sulfuric acid and then treated with zinc dust. This step is crucial as it reduces the water-soluble PA N-oxides to their free base forms, allowing for their extraction into an organic solvent and providing a measure of the total PA content.

-

Basification and Liquid-Liquid Extraction: The acidic solution is made alkaline with ammonia solution (to pH ~9-10) and then partitioned with an immiscible organic solvent like dichloromethane. The free base PAs will move into the organic layer. This step is repeated multiple times to ensure complete extraction.

-

Purification and Concentration: The combined organic extracts are dried (e.g., over anhydrous sodium sulfate) and then concentrated under reduced pressure. The concentrated extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify individual PAs, including this compound, in the purified extract.

Instrumentation:

-

Gas chromatograph (GC) coupled to a mass spectrometer (MS)

-

Capillary column suitable for alkaloid analysis (e.g., DB-5ms)

Procedure:

-

Sample Preparation: The purified and concentrated extract is reconstituted in a suitable solvent (e.g., methanol or ethyl acetate). An internal standard may be added at this stage for improved quantitative accuracy.

-

GC Separation: A small volume of the sample is injected into the GC. The instrument's temperature program is optimized to separate the different PAs based on their volatility and interaction with the stationary phase of the column.

-

MS Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS is typically operated in selected ion monitoring (SIM) mode for higher sensitivity and specificity, targeting the characteristic ions of this compound and other PAs of interest. Quantification is achieved by comparing the peak areas of the analytes to those of a calibration curve prepared with certified reference standards.

Visualization of Methodologies and Toxicological Pathways

To aid in the understanding of the analytical workflow and the toxicological mechanisms of this compound, the following diagrams are provided.

References

- 1. [PDF] Pyrrolizidine alkaloids-induced hepatic sinusoidal obstruction syndrome: Pathogenesis, clinical manifestations, diagnosis, treatment, and outcomes | Semantic Scholar [semanticscholar.org]

- 2. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicokinetics/toxicodynamic correlations: goals, methods, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Symphytine: CAS Number and Chemical Properties

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid this compound, focusing on its Chemical Abstracts Service (CAS) number, detailed chemical properties, and relevant experimental protocols. The information is intended to support research and development activities by providing a consolidated resource of key technical data.

Core Chemical and Physical Properties

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, most notably in comfrey (Symphytum officinale)[1][2]. As a member of a class of compounds known for their potential hepatotoxicity, a thorough understanding of its chemical and physical characteristics is crucial for any scientific investigation[1][3].

| Property | Value | Source(s) |

| CAS Number | 22571-95-5 | [4] |

| Molecular Formula | C₂₀H₃₁NO₆ | |

| Molecular Weight | 381.47 g/mol | ChemFaces |

| 381.5 g/mol | PubChem | |

| IUPAC Name | [(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

| Physical State | Almost colorless oil | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol | ChemFaces |

| Optical Rotation | [α]D²⁴ +3.65° (c = 4.28 in ethanol) |

Experimental Protocols

This section details the methodologies for the extraction, isolation, analysis, and biological evaluation of this compound, as derived from published scientific literature.

Extraction and Isolation from Symphytum officinale Roots

The following protocol outlines a common procedure for the extraction and purification of this compound from its natural source:

-

Plant Material Preparation : Air-dried and ground roots of Symphytum officinale are used as the starting material.

-

Extraction : The ground root material is subjected to hot methanol extraction. This process is typically repeated multiple times to ensure a comprehensive extraction of the alkaloids.

-

N-Oxide Reduction : The crude extract contains both tertiary alkaloids and their N-oxides. To convert the N-oxides to their corresponding tertiary alkaloids, the extract residue is treated with zinc dust and hydrochloric acid.

-

Purification : The resulting residue is then purified using chromatographic techniques. Column chromatography is a common method for this purpose. For a more refined separation, especially to separate stereoisomers like this compound and Symlandine, countercurrent chromatography can be employed.

Analytical Characterization

The identification and quantification of this compound are typically achieved through a combination of chromatographic and spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC) :

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often employed.

-

Detection : UV detection at wavelengths around 190-210 nm is suitable for detecting the pyrrolizidine alkaloid structure.

-

-

Mass Spectrometry (MS) :

-

Ionization : Electrospray ionization (ESI) is a suitable method for generating ions of this compound.

-

Analysis : High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem MS (MS/MS) is employed to study the fragmentation patterns, which aids in structural confirmation. The protonated molecule [M+H]⁺ of this compound is observed at m/z 382.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H and ¹³C NMR : These are essential for the definitive structural elucidation of this compound.

-

2D NMR : Techniques such as COSY, HSQC, and HMBC are used to confirm the connectivity of atoms within the molecule.

-

Biological Activity Assessment: In Vitro Cytotoxicity Assay

This compound has demonstrated cytotoxic activity against Ehrlich ascites carcinoma (EAC) cells in vitro. A general protocol to assess this activity is as follows:

-

Cell Culture : EAC cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Treatment : The cells are seeded in 96-well plates and treated with various concentrations of purified this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

-

Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment : Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Trypan Blue dye exclusion method.

-

Data Analysis : The results are used to calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of this compound required to inhibit 50% of cell growth.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

References

Symphytine: A Technical Review of its Carcinogenicity and Genotoxicity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Symphytine, a pyrrolizidine alkaloid (PA) found in plants of the Symphytum genus (comfrey), has been the subject of toxicological evaluation due to concerns over its potential carcinogenicity and genotoxicity. This technical guide provides a comprehensive overview of the existing scientific literature on these endpoints. The data conclusively demonstrates that this compound is a genotoxic agent and a carcinogen in animal models. Its mechanism of toxicity is consistent with that of other carcinogenic PAs, involving metabolic activation in the liver to reactive pyrrole derivatives that form DNA adducts, leading to mutations and the initiation of cancer. This document summarizes key quantitative data, outlines the experimental protocols used in pivotal studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Carcinogenicity of this compound

The carcinogenic potential of isolated this compound has been investigated in long-term animal bioassays. The primary target organ for this compound-induced carcinogenicity is the liver.

In Vivo Carcinogenicity Data

A key study conducted by Hirono et al. (1979) provides the most direct evidence of this compound's carcinogenicity in an animal model.[1][2]

Table 1: Carcinogenicity of Intraperitoneally Injected this compound in Male Inbred ACI Rats

| Treatment Group | Dose Regimen | Observation Period (days) | Number of Rats | Incidence of Liver Tumors | Tumor Types |

| This compound | 13 mg/kg bw, twice weekly for 4 weeks, then once weekly for 52 weeks | 650 | 20 | 4/20 (20%) | 3 Hemangioendothelial Sarcomas, 1 Liver Cell Adenoma |

| Control (0.9% NaCl) | Same as treatment group | 650 | 20 | 0/20 (0%) | None |

Data sourced from Hirono et al. (1979a) as cited in the National Institute of Environmental Health Sciences review.[1]

In addition to tumor formation, the study also noted non-neoplastic changes in the livers of this compound-treated rats, including megalocytosis and proliferation of oval cells and sinusoidal endothelium.[1]

Experimental Protocol: In Vivo Carcinogenicity Assay

The following is a generalized protocol for a long-term rodent carcinogenicity study, based on standard methodologies and the details available from the Hirono et al. (1979a) study.[1]

-

Test System: Male inbred ACI rats, approximately 1.5 months old at the start of the study.

-

Compound Preparation and Administration: this compound is dissolved in a suitable vehicle, such as a saline solution. The solution is administered via intraperitoneal (i.p.) injection.

-

Dosing Regimen: Animals are divided into a treatment group and a vehicle control group. The treatment group receives the specified dose of this compound according to a predetermined schedule (e.g., 13 mg/kg twice weekly for 4 weeks, followed by once weekly for 52 weeks). The control group receives an equivalent volume of the vehicle on the same schedule.

-

Animal Husbandry: Rats are housed in controlled conditions with a standard diet and water available ad libitum. They are monitored regularly for clinical signs of toxicity.

-

Observation and Termination: The animals are observed for a significant portion of their lifespan (e.g., 650 days). The study is terminated at a predetermined time point, or when animals become moribund.

-

Pathology: A full necropsy is performed on all animals. The liver and other major organs are examined macroscopically. Tissues, particularly the liver, are preserved in formalin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic histopathological evaluation to identify neoplastic and non-neoplastic lesions.

Genotoxicity of this compound

This compound has been evaluated in a range of in vitro and in vivo genotoxicity assays, which have demonstrated its mutagenic potential. This activity is dependent on metabolic activation.

Summary of Genotoxicity Data

Table 2: Genotoxicity Profile of this compound

| Assay Type | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100 | With S9 | Positive |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA98 | With or Without S9 | Negative |

| Gene Mutation Assay | Chinese Hamster V79 Cells | Not specified | Positive |

| Somatic Mutation and Recombination Test (SMART) | Drosophila melanogaster (wing spot test) | Endogenous (in vivo) | Positive |

| Cell Transformation Assay | Syrian Hamster Embryo (SHE) Cells | Not specified | Negative |

Data sourced from the National Institute of Environmental Health Sciences review.

Experimental Protocols for Key Genotoxicity Assays

This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Tester Strains: S. typhimurium strain TA100 (detects base-pair substitutions) is used.

-

Metabolic Activation: A rat liver homogenate fraction (S9) is used to mimic mammalian metabolism. The S9 mix typically contains the S9 fraction, cofactors such as NADP+, and glucose-6-phosphate.

-

Procedure (Plate Incorporation Method): a. Varying concentrations of this compound, the bacterial tester strain, and either the S9 mix (for activated testing) or a buffer (for non-activated testing) are combined in molten top agar. b. The mixture is poured onto a minimal glucose agar plate, which lacks histidine. c. Plates are incubated at 37°C for 48-72 hours. d. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies. e. A positive result is a concentration-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.

This assay detects gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in Chinese hamster V79 cells.

-

Cell Line: Chinese hamster V79 lung fibroblasts are used.

-

Treatment: V79 cells are exposed to various concentrations of this compound for a defined period (e.g., 4-24 hours).

-

Expression Period: After treatment, the cells are cultured in a standard medium for a period (e.g., 6-9 days) to allow for the expression of any induced mutations.

-

Mutant Selection: Cells are then cultured in a selective medium containing a purine analog, such as 6-thioguanine (6-TG). Normal cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die. Mutant cells lacking a functional HPRT enzyme will survive and form colonies.

-

Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated. A significant, dose-dependent increase in the mutation frequency indicates a positive result.

The wing spot test is an in vivo assay that detects both gene mutations and somatic recombination.

-

Genetic Cross: A standard cross is performed between two Drosophila strains with recessive wing hair markers, such as multiple wing hairs (mwh) and flare (flr). The resulting larvae are heterozygous for these markers.

-

Exposure: Third-instar larvae are exposed to different concentrations of this compound, typically by adding it to their food.

-

Development: The larvae develop into adult flies. During larval development, if a genotoxic event (mutation or recombination) occurs in a wing imaginal disc cell, a clone of mutant cells can be produced.

-

Analysis: The wings of the emergent adult flies are mounted on slides and examined under a microscope for the presence of mutant spots (clones of cells expressing the mwh or flr phenotype).

-

Endpoint: The frequency of different types of spots (small single spots, large single spots, and twin spots) is recorded. A statistically significant increase in the frequency of spots in the treated group compared to the control group indicates a genotoxic effect.

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The carcinogenicity and genotoxicity of this compound, like other PAs, are not due to the parent molecule itself but rather to its metabolic activation. This process occurs primarily in the liver.

Signaling Pathway Diagram

Caption: Metabolic activation of this compound to reactive pyrrolic esters, leading to DNA adduct formation and cancer initiation.

Description of the Pathway

-

Oxidation: this compound is metabolized in the liver by cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2B isoforms. This oxidation reaction converts this compound into a highly reactive electrophilic pyrrolic ester, dehydrothis compound.

-

Hydrolysis: Dehydrothis compound can be hydrolyzed to a secondary reactive metabolite, dehydropyrrolizidine (DHP), also known as dehydroretronecine (DHR) for retronecine-type PAs.

-

DNA Adduct Formation: Both dehydrothis compound and DHP are potent alkylating agents. They can covalently bind to the nucleophilic centers of DNA bases (primarily guanine and adenine), forming DNA adducts.

-

Mutagenesis and Carcinogenesis: These DNA adducts, if not repaired by the cell's DNA repair machinery, can lead to mispairing during DNA replication, resulting in permanent mutations. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can lead to the initiation of carcinogenesis and the development of tumors, particularly in the liver.

Experimental Workflows

The following diagrams illustrate the general workflows for the key genotoxicity assays discussed.

Ames Test Workflow

Caption: Generalized workflow for the bacterial reverse mutation (Ames) test.

V79/HPRT Gene Mutation Assay Workflow

Caption: Generalized workflow for the V79/HPRT mammalian cell gene mutation assay.

Conclusion

References

Symphytine: A Technical Guide on its Discovery, Biological Activity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Symphytine is a naturally occurring pyrrolizidine alkaloid (PA) identified in several species of the Boraginaceae family, most notably comfrey (Symphytum officinale). Historically, it has been the subject of toxicological interest due to its potent hepatotoxicity, a characteristic shared with other unsaturated PAs. This document provides a comprehensive technical overview of this compound, consolidating historical research on its discovery, its mechanism of action, and detailed experimental protocols for its isolation. The primary biological activity of this compound stems from its metabolic activation in the liver to highly reactive pyrrolic intermediates, which act as potent alkylating agents, forming adducts with DNA and proteins. This genotoxic mechanism is responsible for its observed cytotoxicity and carcinogenicity. While early research noted its cytotoxic effects against tumor cells, specific quantitative data, such as IC50 values, are not prevalent in modern literature. This guide aims to serve as a foundational resource for researchers investigating pyrrolizidine alkaloids, natural product toxicity, and mechanisms of genotoxicity.

Discovery and Historical Context

This compound was first isolated from the roots of common comfrey (Symphytum officinale L.) and structurally elucidated in 1968 by Japanese researchers Tsutomu Furuya and Keisuke Araki.[1][2][3] Their work was part of broader investigations into the chemical constituents of medicinal plants. This compound was identified as a diester of the necine base retronecine.[4][5] Subsequent research confirmed its presence in other Symphytum species, including Russian comfrey (Symphytum × uplandicum), and other plants of the Boraginaceae family.

Much of the historical research has focused on the toxicological properties of this compound, as consumption of comfrey-containing herbal preparations was linked to cases of hepatic veno-occlusive disease in humans. This led to regulatory action in several countries restricting the sale of comfrey products intended for internal use. Research has established that this compound is a potent hepatotoxin and carcinogen in animal models, which is attributed to its classification as an unsaturated pyrrolizidine alkaloid.

Quantitative Data

Quantitative data for this compound primarily relates to its concentration in plant materials and its acute toxicity in animal models. Specific in vitro cytotoxicity data (e.g., IC50 values) is not widely reported in the available scientific literature.

Table 1: Concentration of this compound in Plant Sources

| Plant Species | Plant Part | Concentration Range | Reference(s) |

| Symphytum officinale (Comfrey) | Dried Roots | 0.2% - 0.4% (of total PAs) | |

| Symphytum officinale (Comfrey) | Dried Leaves | 0.003% - 0.2% (of total PAs) | |

| Symphytum officinale (Comfrey) | General | 1.7 - 2.5 g/kg |

Table 2: Acute Toxicity Data

| Compound | Test Animal | Route of Administration | LD50 | Reference(s) |

| This compound | Rat | Intraperitoneal (i.p.) | ~300 mg/kg |

Mechanism of Action: Metabolic Activation and Genotoxicity

This compound in its native form is chemically stable and not inherently toxic. Its bioactivity is entirely dependent on metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A and CYP2B isoforms, within the liver.

The activation process involves two key steps:

-

Dehydrogenation: The retronecine core of the this compound molecule is oxidized, creating a double bond and forming a highly reactive dehydropyrrolizidine alkaloid, also known as a DHP-ester or pyrrolic ester.

-

Alkylation: These pyrrolic intermediates are potent electrophiles and alkylating agents. They readily react with nucleophilic centers on cellular macromolecules.

The primary targets for alkylation are DNA and cellular proteins. The formation of DHP-DNA adducts is the basis for this compound's genotoxicity, leading to mutations and the initiation of carcinogenesis. The binding to cellular proteins disrupts normal function and contributes to cytotoxicity and organ damage, particularly in the liver where the concentration of activating CYP enzymes is highest.

Experimental Protocols

Protocol for Isolation of this compound from Symphytum officinale Roots

This protocol is adapted from the methodology described by Kim et al. (2001) for the isolation of pyrrolizidine alkaloids from comfrey roots, which successfully separated this compound from its stereoisomer, symlandine.

1. Extraction: a. Obtain air-dried, ground roots of S. officinale (e.g., 4 kg). b. Extract the ground root material exhaustively with methanol (MeOH) at an elevated temperature (e.g., three times with boiling MeOH). c. Combine the MeOH extracts and concentrate under vacuum to yield a crude extract.

2. Acid-Base Partitioning and N-Oxide Reduction: a. Acidify the crude MeOH extract to approximately 2.0 N using concentrated H₂SO₄. b. Add an excess of Zinc (Zn) dust (e.g., 20 g) to the acidic solution and stir to reduce the naturally occurring PA N-oxides to their tertiary base form. c. Remove the Zn dust by filtration. d. Wash the acidic filtrate with chloroform (CHCl₃) to remove non-alkaloidal lipids and pigments. Discard the CHCl₃ layer. e. Basify the remaining aqueous layer to pH 11 using ammonium hydroxide (NH₄OH). f. Partition the basified aqueous solution with CHCl₃ multiple times. The free base alkaloids will move into the organic layer. g. Combine the CHCl₃ layers and concentrate under vacuum to yield the crude alkaloid fraction (yields approx. 4.6 g from 4 kg starting material).

3. Purification by Countercurrent Chromatography (CCC): a. Instrument: High-speed countercurrent chromatograph. b. Solvent System: Prepare a two-phase solvent system of chloroform-methanol-water (5:4:3, v/v/v). c. Procedure: i. Fill the CCC coil with the upper aqueous phase to serve as the stationary phase. ii. Dissolve the crude alkaloid fraction (e.g., 300 mg) in a small volume of the solvent system. iii. Inject the sample into the CCC instrument. iv. Elute with the lower organic (chloroform) phase at a defined flow rate (e.g., 2 mL/min) while rotating the coil at high speed (e.g., 800 rpm). v. Collect fractions and monitor by Thin Layer Chromatography (TLC) using Dragendorff's reagent for alkaloid visualization. vi. Combine fractions containing pure this compound based on TLC and HPLC analysis.

4. Structure Confirmation: a. Confirm the structure and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (e.g., HMBC, HSQC), and mass spectrometry (MS).

Conclusion and Future Directions

This compound stands as a classic example of a plant-derived pro-toxin, whose biological activity is entirely dependent on host metabolism. The historical research has firmly established its mechanism of genotoxicity via the formation of reactive pyrrolic alkylating agents. While this mechanism explains its cytotoxicity and carcinogenicity, it also limits its potential as a therapeutic agent due to a lack of specificity and a high potential for systemic toxicity.

For drug development professionals, this compound serves as an important case study in the toxicological evaluation of natural products. The core research challenges and opportunities lie not in its direct therapeutic application, but in understanding:

-

Enzyme-Specific Activation: Further characterization of the specific human CYP450 isoforms responsible for its activation could help predict individual susceptibility to comfrey-related toxicity.

-

Structure-Toxicity Relationships: Comparing the toxicity of this compound with its stereoisomer, symlandine, and other related PAs can provide valuable data for creating predictive toxicology models for this class of compounds.

-

Detoxification Pathways: Research into metabolic pathways that deactivate and excrete this compound and its metabolites could inform strategies to mitigate accidental poisoning.

While the direct study of this compound's effect on modern cell signaling pathways (e.g., MAPK, PI3K/Akt) is absent from the literature, its role as a DNA-damaging agent suggests it would trigger cellular DNA damage response (DDR) pathways. Future research could explore this interaction, though the inherent toxicity of the compound would likely preclude any therapeutic development.

References

The Role of Symphytine in Plant Defense: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Symphytine, a prominent pyrrolizidine alkaloid (PA) found in species of the Boraginaceae family, particularly Symphytum officinale (common comfrey), serves as a critical component of the plant's chemical defense system. PAs are a class of constitutively expressed and inducible secondary metabolites renowned for their efficacy against a broad range of herbivores.[1] This document provides an in-depth examination of the function of this compound, including its biosynthesis, regulation via the jasmonate signaling pathway, and its role in deterring herbivory. Detailed quantitative data, experimental protocols for analysis and bioassays, and diagrams of the core biological pathways are presented to offer a comprehensive resource for researchers in plant science and natural product development.

Introduction: Pyrrolizidine Alkaloids as a Defense Strategy

Plants have evolved a sophisticated arsenal of chemical defenses to protect against herbivory and pathogenic attack.[2] Among these defenses are secondary metabolites, such as alkaloids, which are not essential for primary metabolic processes but are crucial for survival and interaction with the environment.[3] Pyrrolizidine alkaloids (PAs) represent a major class of these defensive compounds, found in approximately 3% of all flowering plants.[4] These compounds are characterized by a necine base structure esterified with one or more necic acids.

This compound is a diester PA found in comfrey.[5] Like many PAs, it is primarily synthesized in the roots and transported, often as a less toxic N-oxide, throughout the plant via the phloem. The concentration of this compound and other PAs is significantly higher in the roots compared to the leaves, reflecting their importance in protecting the plant's vital underground structures. The primary defensive role of these alkaloids is to act as feeding deterrents and toxins to herbivores.

Quantitative Analysis of this compound Distribution

The concentration of this compound and related PAs varies significantly depending on the plant part, age, and growing conditions. Roots consistently show the highest concentrations, often by two orders of magnitude compared to leaves. This differential allocation is a strategic defense, prioritizing the protection of perennial roots over more transient leaves. Young leaves, however, may have higher concentrations than older leaves, protecting new, vulnerable growth.

Table 1: Concentration of Pyrrolizidine Alkaloids in Symphytum officinale

| Plant Part | Alkaloid Group | Concentration Range (µg/g dry weight) | Key Alkaloids Identified | Reference |

| Root | Total Pyrrolizidine Alkaloids | 1380 - 8320 µg/g | This compound, Symlandine, Echimidine, Lycopsamine | |

| Leaf | Total Pyrrolizidine Alkaloids | 15 - 55 µg/g | This compound, Echimidine, Lycopsamine | |

| Root | Specific Alkaloids | This compound: Trace to 25% of total PAs | This compound | |

| Leaf | Specific Alkaloids | This compound & Echimidine: 40 - 8900 ng/g | This compound, Echimidine |

Table 2: Toxicological Data for this compound

| Compound | Test Organism | Metric | Value | Reference |

| This compound | Rat | LD₅₀ (intraperitoneal) | 130 - 300 mg/kg |

Biosynthesis and Regulation via Jasmonate Signaling

The production of this compound, like other defensive secondary metabolites, is tightly regulated and can be induced in response to environmental threats such as herbivore attack. The jasmonate (JA) signaling pathway is the primary mechanism governing this induced response.

The Jasmonate Cascade

-

Initiation: Mechanical damage from an insect herbivore, coupled with the recognition of compounds in the insect's oral secretions, triggers the synthesis of the phytohormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), at the site of injury.

-

Signal Transduction: JA-Ile binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the SCFCOI1 ubiquitin E3 ligase complex.

-

De-repression: This binding event targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

Transcriptional Activation: The degradation of JAZ proteins releases transcription factors (TFs) such as MYC2 and AP2/ERF-domain proteins (e.g., ORCA3). These TFs then bind to the promoters of JA-responsive genes, activating their expression.

-

PA Biosynthesis: Among the activated genes are those encoding the enzymes for PA biosynthesis. A critical and pathway-specific enzyme is Homospermidine Synthase (HSS) , which catalyzes the first committed step in the formation of the necine base of PAs. Subsequent enzymatic steps lead to the production of this compound and other PAs.

Diagram: Jasmonate Signaling Pathway for PA Biosynthesis

Experimental Protocols

Protocol: Extraction and Quantification of this compound

This protocol outlines a general method for the extraction and quantitative analysis of this compound and other PAs from Symphytum officinale plant material using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

1. Sample Preparation:

-

Harvest plant material (roots or leaves) and freeze-dry immediately.

-

Grind the lyophilized tissue to a fine, homogenous powder (e.g., particle size < 0.5 mm).

2. Extraction:

-

Weigh approximately 2.0 g of powdered plant material into a centrifuge tube.

-

Add 20 mL of an acidic extraction solution (e.g., 0.05 M H₂SO₄ in 25% methanol).

-

Sonicate the mixture for 15-30 minutes at ambient temperature to ensure complete wetting and cell disruption.

-

Centrifuge at ~3800 x g for 10 minutes. Decant the supernatant into a clean tube.

-

Repeat the extraction on the remaining plant pellet with another 20 mL of extraction solution.

-

Combine the two supernatant extracts.

3. Solid-Phase Extraction (SPE) for N-oxides and Free Bases (Optional but Recommended):

-

Note: PAs exist as free bases and N-oxides. To quantify total PAs, a reduction step is necessary. For separate quantification, split the extract.

-

For Total PAs: To a portion of the acidic extract, add zinc dust and stir for several hours to reduce N-oxides to their corresponding free bases. Filter the solution.

-

SPE Cleanup:

- Condition a strong cation exchange (SCX) SPE cartridge with methanol, followed by water.

- Load the (optionally reduced) extract onto the cartridge. PAs will bind to the column.

- Wash the cartridge with water to remove impurities.

- Elute the PAs with an ammoniated methanol solution (e.g., 2.5% ammonia in methanol).

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

4. Quantification by LC-MS/MS:

-

Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

-

Inject the sample into an LC-MS/MS system.

-

Chromatography: Use a C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm).

-

Mobile Phase: Gradient elution using (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.

-

Mass Spectrometry: Operate in positive ion electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor for specific parent-to-daughter ion transitions for this compound and other target PAs.

-

Quantification: Create a calibration curve using certified reference standards of this compound. Calculate the concentration in the original sample based on the peak area and express as µg/g of dry plant material.

Diagram: Workflow for PA Extraction and Analysis

Protocol: Herbivore Performance Bioassay

This protocol is adapted from studies testing the effects of PAs on generalist herbivores and can be used to assess the anti-herbivore properties of this compound. The model organism used here is the generalist lepidopteran Heliothis virescens (tobacco budworm).

1. Preparation of Artificial Diet:

-

Prepare a standard artificial diet for H. virescens.

-

Create a stock solution of purified this compound (or a PA-rich plant extract) in a suitable solvent (e.g., ethanol).

-

Incorporate the this compound stock solution into the diet at various concentrations while the diet is still liquid. Ensure thorough mixing. Concentrations should reflect physiologically relevant levels found in the plant (e.g., 0 µg/g, 50 µg/g, 500 µg/g, 5000 µg/g).

-

Prepare a control diet containing only the solvent to account for any effects of the solvent.

-

Dispense the diets into individual wells of a multi-well bioassay plate before it solidifies.

2. Insect Bioassay:

-

Obtain H. virescens eggs and allow them to hatch.

-

Place one neonate (first-instar) larva into each well of the bioassay plate. Use a fine paintbrush for transfer.

-

Seal the plates with a breathable membrane.

-

Maintain the larvae in a controlled growth chamber (e.g., 25°C, 16:8 light:dark cycle).

-

Replicate each treatment concentration with a sufficient number of larvae (n ≥ 30).

3. Data Collection and Analysis:

-

Monitor the larvae daily or every other day.

-

Record the following metrics:

- Larval Survival: Number of larvae surviving at set time points (e.g., day 7, day 14) and the number that successfully reach pupation.

- Larval Weight: Weigh a subset of surviving larvae at a specific time point (e.g., day 10) to assess growth rate.

- Time to Pupation: Record the number of days it takes for each surviving larva to pupate.

-

Analyze the data using appropriate statistical methods. Survival data can be analyzed using Kaplan-Meier survival analysis. Larval weight and time to pupation can be analyzed using ANOVA or Kruskal-Wallis tests, followed by post-hoc comparisons.

Conclusion and Future Directions

This compound is a potent and integral part of the chemical defense machinery of Symphytum officinale. Its biosynthesis is regulated by the jasmonate pathway, allowing for an inducible response to herbivore threats. The high concentrations of this compound, particularly in the roots, underscore its strategic importance for plant survival.

For researchers and drug development professionals, understanding the biosynthesis and mode of action of this compound is crucial. While its toxicity limits its internal use, the compound and its derivatives could serve as leads for developing novel bio-pesticides. Furthermore, engineering the PA biosynthetic pathway, for instance by downregulating HSS using CRISPR/Cas9 or RNAi, offers a promising avenue for creating "safe" comfrey varieties that retain other beneficial compounds (like allantoin and rosmarinic acid) while eliminating toxic PAs. Continued research into the specific interactions of this compound with insect herbivores and its precise molecular targets will further illuminate its defensive role and potential applications.

References

- 1. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of herbal teas made from the leaves of comfrey (Symphytum officinale): reduction of N-oxides results in order of magnitude increases in the measurable concentration of pyrrolizidine alkaloids | Public Health Nutrition | Cambridge Core [cambridge.org]

- 5. Pyrrolizidine Alkaloids in Comfrey [comfreycentral.com]

The In Vivo Journey of Symphytine: A Technical Examination of its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Symphytine, a prominent pyrrolizidine alkaloid (PA) found in comfrey (Symphytum officinale), has garnered significant scientific attention due to its association with hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] Understanding the in vivo pharmacokinetics (PK) and metabolism of this compound is paramount for assessing its toxicological risk and for the development of any potential therapeutic applications. This technical guide synthesizes the available scientific knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing from studies on comfrey and its constituent PAs. It is important to note that specific in-depth pharmacokinetic data for isolated this compound is limited; therefore, much of the understanding is extrapolated from research on the broader class of pyrrolizidine alkaloids.

Pharmacokinetic Profile

Comprehensive in vivo pharmacokinetic studies exclusively on this compound are not extensively documented in publicly available literature. However, general principles of PA pharmacokinetics can be inferred from studies on comfrey extracts and other PAs.

Absorption

The route of exposure significantly influences the absorption of PAs like this compound. When comfrey is ingested orally, its constituent alkaloids are absorbed from the gastrointestinal tract.[3] However, pharmacokinetic studies have indicated a very low cutaneous absorption of comfrey-related compounds, suggesting minimal systemic exposure through topical application.[2]

Distribution

Following absorption, PAs are distributed throughout the body via the systemic circulation. The primary organ of interest for PA distribution and toxicity is the liver, where they undergo metabolic activation.[1]

Metabolism

The metabolism of pyrrolizidine alkaloids is a critical determinant of their toxicity. The liver is the principal site of metabolic transformation.

The prevailing evidence suggests that the toxicity of PAs, including this compound, is mediated by their metabolic activation in the liver by cytochrome P450 enzymes. This process leads to the formation of highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHP). These electrophilic metabolites can readily react with cellular macromolecules.

The reactive DHP metabolites can form covalent bonds with DNA, creating DHP-DNA adducts. These adducts are considered to be the primary mechanism underlying the genotoxicity and carcinogenicity of PAs. The formation of a specific set of four (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-DNA adducts has been identified and is believed to be responsible for liver tumor formation in rats.

Excretion

The excretion pathways for this compound and its metabolites have not been fully elucidated. Generally, metabolites of xenobiotics are eliminated from the body through renal and/or biliary excretion.

Quantitative Pharmacokinetic Data

| Parameter | Value | Species | Dose & Route | Analytical Method | Reference |

| Cmax | Data not available | ||||

| Tmax | Data not available | ||||

| AUC | Data not available | ||||

| T1/2 | Data not available | ||||

| Bioavailability | Data not available |

Experimental Protocols

Detailed experimental protocols for in vivo pharmacokinetic studies of this compound are scarce. However, a general methodology for such studies can be outlined based on standard practices for natural product pharmacokinetics.

Animal Models

In vivo pharmacokinetic studies typically utilize animal models to understand the ADME properties of a compound. Rodent models, such as rats and mice, are commonly employed for initial pharmacokinetic screening.

Dosing and Sample Collection

-

Administration: this compound would be administered to the animal models, typically via oral gavage or intravenous injection, to assess bioavailability and clearance.

-

Biological Sample Collection: Blood, urine, and feces would be collected at predetermined time points to measure the concentration of the parent compound and its metabolites.

Bioanalytical Methods

Accurate quantification of this compound and its metabolites in biological matrices is crucial. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard and sensitive method for this purpose.

-

Sample Preparation: Biological samples would undergo an extraction process, such as solid-phase extraction or liquid-liquid extraction, to isolate the analytes of interest.

-

Chromatographic Separation: The extracted samples would be injected into an HPLC system to separate this compound and its metabolites from other endogenous components.

-

Mass Spectrometric Detection: A mass spectrometer would be used for the detection and quantification of the separated compounds, providing high sensitivity and specificity.

Visualizations

Metabolic Activation Pathway of Pyrrolizidine Alkaloids

References

Methodological & Application

Application Note: Quantitative Analysis of Symphytine in Plant Matrices using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symphytine is a pyrrolizidine alkaloid (PA) found in plants of the Symphytum genus, commonly known as comfrey. PAs are a class of naturally occurring toxins that can cause hepatotoxicity in humans and animals. Due to the potential health risks associated with the consumption of products containing comfrey, robust and sensitive analytical methods for the quantification of this compound are crucial for quality control in herbal medicine, food safety, and drug development. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the selective and sensitive quantification of this compound in complex plant matrices.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of HPLC. The sample is first extracted with an acidified solvent to ensure the protonation of the basic nitrogen atom in the pyrrolizidine structure, enhancing extraction efficiency. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. The purified extract is injected into the HPLC-MS/MS system. This compound is separated from other components on a reversed-phase C18 column and is subsequently detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared with a certified reference standard.

Materials and Reagents

-

This compound certified reference standard

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (deionized or Milli-Q)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or MCX)

-

0.45 µm syringe filters

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution with methanol or the initial mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

Sample Preparation

-

Homogenization: Homogenize the plant material (e.g., dried leaves or roots) to a fine powder.

-

Extraction:

-

Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of an extraction solvent consisting of 0.1% formic acid in 50% aqueous methanol.

-

Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the this compound with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC-MS/MS Analysis

HPLC Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium formate in Water |

| Mobile Phase B | 0.1% Formic acid and 5 mM Ammonium formate in Methanol |

| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 382.2 | 120.0 | 0.1 | 30 | 25 |

| This compound (Qualifier) | 382.2 | 94.0 | 0.1 | 30 | 35 |

| This compound N-oxide | 398.2 | 120.0 | 0.1 | 35 | 30 |

Data Presentation

The quantitative data for the HPLC-MS/MS method for this compound are summarized in the table below. These values are representative for the analysis of pyrrolizidine alkaloids in complex matrices.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 µg/kg |

| Recovery (%) | 85 - 110% |

| Precision (RSD%) | < 15% |

Visualization of Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Signaling Pathway for MRM Detection

Caption: MRM pathway for this compound detection.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plant matrices. The detailed protocol for sample preparation and instrumental analysis, along with the specified MRM transitions, allows for accurate and precise measurements. This application note serves as a valuable resource for researchers and professionals involved in the safety and quality assessment of products containing Symphytum species.

Application Notes and Protocols for the Synthesis of a Stable Symphytine Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of a stable analytical standard of symphytine. Due to the lack of commercially available standards, a reliable in-house preparation is crucial for the accurate quantification and study of this hepatotoxic pyrrolizidine alkaloid. The following protocols detail the extraction of this compound from its natural source, Symphytum officinale (comfrey), its purification using chromatographic techniques, and its characterization by modern analytical methods. Furthermore, this guide outlines procedures for stability testing to ensure the integrity and reliability of the prepared analytical standard over time.

Introduction

This compound is a pyrrolizidine alkaloid (PA) found in plants of the Symphytum genus, commonly known as comfrey. PAs are known for their hepatotoxicity, and their presence in herbal remedies and food products is a significant safety concern. Accurate analytical monitoring of this compound requires a well-characterized and stable analytical standard. This application note describes a robust workflow for the preparation and validation of such a standard.

Synthesis and Purification of this compound

The synthesis of the this compound analytical standard involves its extraction from a natural source, Symphytum officinale, followed by purification.

Extraction of Crude this compound from Symphytum officinale

This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from plant material.

Experimental Protocol:

-

Plant Material Preparation: Air-dry the roots of Symphytum officinale and grind them into a fine powder.

-

Methanol Extraction:

-

Macerate 100 g of the dried root powder in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

-

Filter the mixture and collect the methanol extract.

-

Re-extract the plant residue twice more with 500 mL of fresh methanol each time.

-

Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Acid-Base Extraction for N-oxide Reduction (if necessary):

-

Dissolve the crude extract in 1 M sulfuric acid.

-

Add zinc dust portion-wise to the acidic solution with stirring to reduce any this compound N-oxide to the free base. The reaction is complete when the solution no longer gives a positive test for N-oxides (e.g., with a specific colorimetric test).

-

Filter the solution to remove excess zinc dust.

-

Make the acidic solution alkaline (pH 9-10) with concentrated ammonium hydroxide.

-

Extract the aqueous solution three times with an equal volume of chloroform or dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude alkaloid fraction.

-

Purification of this compound

Purification is achieved using column chromatography.

Experimental Protocol:

-

Column Preparation: Pack a silica gel column (e.g., 60-120 mesh) in a suitable solvent system, such as a gradient of chloroform and methanol.

-

Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a step-wise gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform to 90:10 chloroform:methanol).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent).

-

Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Data Presentation: Purification Summary

| Step | Input | Output | Purity (by HPLC-UV) | Yield (%) |

| Methanol Extraction | 100 g Dried Comfrey Root | ~10 g Crude Extract | ~5% | 10% |

| Acid-Base Extraction | ~10 g Crude Extract | ~1 g Crude Alkaloid Fraction | ~40% | 10% |

| Column Chromatography | ~1 g Crude Alkaloid Fraction | ~50 mg Purified this compound | >98% | 5% |

Analytical Characterization of this compound Standard

The identity and purity of the synthesized this compound standard must be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

Experimental Protocol:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of the purified this compound in methanol (1 mg/mL) and dilute to create a series of calibration standards.

Mass Spectrometry (MS)

Experimental Protocol:

-

Instrument: A mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system (LC-MS/MS).

-

Ionization Mode: Positive ESI.

-

Analysis Mode: Full scan and product ion scan (MS/MS) for fragmentation analysis.

-

Expected Mass: The protonated molecule [M+H]⁺ for this compound (C₂₀H₂₇NO₆) is expected at m/z 378.18.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD).

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC to confirm the structure.

Data Presentation: Analytical Characterization Summary

| Technique | Parameter | Result |

| HPLC-UV | Purity | >98% |

| Retention Time | Varies with specific conditions | |

| LC-MS/MS | [M+H]⁺ | m/z 378.18 |

| Key Fragments | To be determined from MS/MS spectrum | |

| ¹H NMR | Chemical Shifts (ppm) | Characteristic signals for the pyrrolizidine core and ester side chains. |

| ¹³C NMR | Chemical Shifts (ppm) | Characteristic signals for the pyrrolizidine core and ester side chains. |

Stability of the this compound Analytical Standard

Ensuring the stability of the analytical standard is critical for its use in quantitative analysis. Stability studies should be conducted according to ICH Q1A(R2) guidelines.

Long-Term Stability Study

Experimental Protocol:

-

Storage Conditions: Store aliquots of the purified this compound standard (in solid form and as a stock solution in methanol) at the intended long-term storage temperature (e.g., -20°C).

-

Testing Intervals: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: Use the validated HPLC-UV method to determine the purity and concentration of this compound at each time point.

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Experimental Protocol:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for 2 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid this compound standard to 80°C for 48 hours.

-

Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

-

Analysis: Analyze the stressed samples by HPLC-UV and LC-MS/MS to identify and quantify any degradation products.

Data Presentation: Forced Degradation Summary

| Stress Condition | % Degradation | Major Degradation Products (m/z) |

| 0.1 M HCl, 60°C, 24h | To be determined | To be identified |

| 0.1 M NaOH, RT, 2h | To be determined | To be identified |

| 3% H₂O₂, RT, 24h | To be determined | To be identified |

| 80°C, 48h (solid) | To be determined | To be identified |

| UV light, 24h | To be determined | To be identified |

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in-house synthesis, purification, characterization, and stability assessment of a this compound analytical standard. Adherence to these procedures will enable researchers to generate a reliable and well-characterized standard, which is essential for accurate toxicological studies and for ensuring the safety of products containing comfrey.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for stability testing of the this compound standard.

Application Notes and Protocols for the Analysis of Symphytine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symphytine, a pyrrolizidine alkaloid (PA) found in plants of the Symphytum genus (comfrey), and its corresponding N-oxide are of significant interest due to their potential hepatotoxicity. Accurate quantification of these compounds in plant materials, herbal products, and other matrices is crucial for safety assessment and regulatory compliance. This compound N-oxide is often present in higher concentrations than its parent alkaloid and may not be directly detectable by certain analytical techniques, such as gas chromatography (GC), due to its low volatility. This can lead to a significant underestimation of the total PA content. Therefore, a reduction of the N-oxide to the tertiary amine (this compound) is a critical step for accurate analysis by GC-based methods.

This document provides detailed protocols for the reduction of this compound N-oxide to this compound for analytical purposes, focusing on the widely used zinc dust reduction method. It also discusses alternative analytical approaches that do not require a reduction step.

Analytical Considerations

The choice of analytical methodology dictates the necessity of a reduction step for this compound N-oxide.

-

Gas Chromatography (GC): Methods such as GC-Mass Spectrometry (GC-MS) and GC with a Nitrogen-Phosphorus Detector (GC-NPD) are commonly used for the analysis of PAs. However, the polar and non-volatile nature of PA N-oxides, including this compound N-oxide, makes them unsuitable for direct GC analysis. A chemical reduction to the more volatile tertiary amine is therefore a mandatory sample preparation step.

-